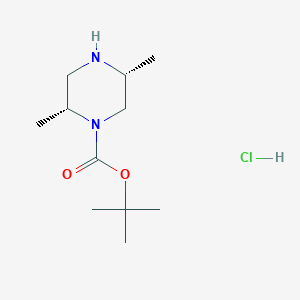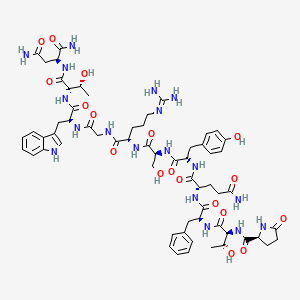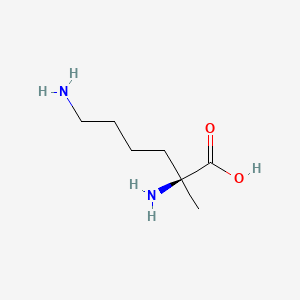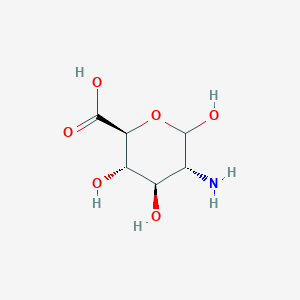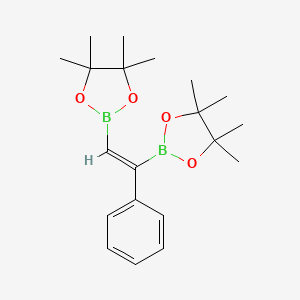
(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester, also known as SDBDPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boronic acid derivative that has been synthesized using various methods, and its unique properties make it an interesting subject for further research.
科学的研究の応用
Esterification and Catalysis
Esterification reactions are fundamental in organic synthesis, producing esters widely used in various industries, including pharmaceuticals, fragrances, and polymers. Research on solid catalysts for synthesizing fatty esters from renewable resources highlights the importance of developing more efficient and selective catalysis processes. Solid catalysts based on mesostructured materials like MCM-41 offer potential for more sustainable large-scale synthesis of fatty acid esters, suggesting a context where derivatives of styrenediboronic acid could be explored for their catalytic properties or as intermediates in green chemistry applications (Márquez-Álvarez, Sastre, & Pérez-Pariente, 2004).
Advanced Materials
The synthesis of glycidyl esters from vegetable oils, leading to epoxy monomers with enhanced reactivity and lower viscosity, represents a significant advancement in creating renewable materials for the polymer industry. This research into epoxy monomers derived from soybean and linseed oils demonstrates the potential for bio-based materials to replace traditional petroleum-derived polymers, offering a possible application area for styrenediboronic acid derivatives in developing new polymer matrices or coatings (Wang & Schuman, 2013).
Environmental Impact and Removal Techniques
Given the widespread use and environmental persistence of bisphenol A (BPA) and related compounds, understanding their environmental fate and methods for their removal is crucial. Research on adsorptive removal techniques for bisphenol A demonstrates the growing concern over endocrine-disrupting chemicals in water sources. This area of research could benefit from exploring the interactions between bisphenol derivatives, including those related to styrenediboronic acid, and adsorbent materials to develop more effective purification and removal strategies (Bhatnagar & Anastopoulos, 2017).
作用機序
Target of Action
The primary targets of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester are organic synthesis processes, particularly those involving the formation of carbon-carbon bonds . The compound is a valuable building block in these processes, contributing to the formation of diverse organic compounds .
Mode of Action
This compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester, resulting in the formation of new carbon-carbon bonds . This process is crucial in the functionalizing deboronation of alkyl boronic esters .
Biochemical Pathways
The compound affects biochemical pathways involved in the synthesis of organic compounds . Specifically, it contributes to the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Additionally, it plays a role in the formation of glucose-responsive polymer hydrogels, which release insulin under high-glucose conditions .
Pharmacokinetics
It’s known that the compound’s properties can be influenced by factors such as ph, which can accelerate the rate of reaction . Furthermore, the compound’s bioavailability may be influenced by its use in the formation of hydrogels, which can host and release other compounds like insulin .
Result of Action
The action of this compound results in the formation of diverse organic compounds . In the context of glucose-responsive polymer hydrogels, the compound contributes to the controlled release of insulin, which is crucial for managing blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by air and moisture .
生化学分析
Biochemical Properties
They are often used in Suzuki-Miyaura cross-coupling reactions
Cellular Effects
Some pinacol boronic esters have been used in the development of glucose-responsive hydrogels, which release insulin under high-glucose conditions . This suggests that they may have an impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose regulation and insulin release.
Molecular Mechanism
It is known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation
Temporal Effects in Laboratory Settings
It is known that boronate esters, including pinacol boronic esters, are air- and chromatography-stable , suggesting that they have good stability and do not degrade easily
Metabolic Pathways
Pinacol boronic esters are known to be involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWACXAYGMFHOQ-PEZBUJJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)benzonitrile](/img/structure/B1142883.png)
![[Dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid](/img/structure/B1142884.png)
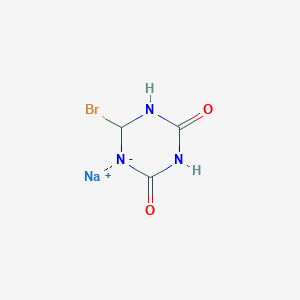



![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)

